Tris(1-chloro-2-propyl) Phosphate-d18
Description
Chemical Identity and Nomenclature
Tris(1-chloro-2-propyl) phosphate-d18 (TCPP-d18) is a deuterated isotopologue of the widely used organophosphate flame retardant tris(1-chloro-2-propyl) phosphate (TCPP). Its systematic IUPAC name is tris(1-chloro-1,1,2,3,3,3-hexadeuteriopropan-2-yl) phosphate, reflecting the substitution of 18 hydrogen atoms with deuterium at specific methyl and methylene positions.
Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1447569-78-9 (deuterated) |
| Unlabeled CAS Number | 13674-84-5 |
| Molecular Formula | C₉D₁₈Cl₃O₄P |
| Molecular Weight | 345.68 g/mol |
Common synonyms include tris(2-chloroisopropyl) phosphate-d18, [²H₁₈]-tris(1-chloro-2-propyl) phosphate, and tris(1-chloropropan-2-yl) phosphate-d18. The compound falls under the broader category of chlorinated organophosphate flame retardants, which gained prominence following the phase-out of brominated analogs like polybrominated diphenyl ethers (PBDEs).
Structural Characteristics and Isotopic Labeling
TCPP-d18 retains the core structural features of non-deuterated TCPP, consisting of a central phosphorus atom bonded to three 1-chloro-2-propyl groups. The deuterium substitution occurs at the methyl (-CD₃) and methylene (-CD₂-) positions of the isopropyl substituents, as illustrated by its isotopic SMILES notation:[2H]C([2H])([2H])C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])(C([2H])([2H])[2H])C([2H])([2H])Cl)OC([2H])(C([2H])([2H])[2H])C([2H])([2H])Cl.
Isotopic enrichment and purity:
The isotopic labeling serves two primary purposes:
- Analytical Differentiation : Deuterated TCPP produces distinct molecular ion peaks (e.g., m/z 345.68 vs. 327.56 for non-deuterated TCPP) in mass spectrometry, enabling precise quantification in environmental and biological matrices.
- Internal Standardization : TCPP-d18 is used as a recovery standard in gas chromatography–tandem mass spectrometry (GC-MS/MS) to correct matrix effects during flame retardant analysis.
Historical Development as a Deuterated Flame Retardant
The synthesis of TCPP-d18 emerged in response to two critical needs:
- Environmental Monitoring : As TCPP became a dominant replacement for PBDEs in polyurethane foams and plastics, researchers required stable isotope-labeled analogs to track its environmental fate. TCPP-d18 enabled accurate detection in complex matrices like wastewater, sediment, and biota.
- Regulatory Shifts : Growing scrutiny of halogenated flame retardants under regulations such as the EU’s REACH and RoHS directives spurred demand for organophosphate alternatives. Deuterated variants like TCPP-d18 provided a tool to study TCPP’s biodegradation and bioaccumulation without interference from native compounds.
Milestones in Development:
- 2010s : Initial use of TCPP-d18 in GC-MS protocols for flame retardant analysis in fish and sediment.
- 2020s : Commercial availability from specialty chemical suppliers (e.g., LGC Standards, MedChemExpress) at scales up to 1.2 mL solutions in acetonitrile.
The compound’s role parallels broader trends in deuterated chemical applications, such as deuterated pharmaceuticals (e.g., deutetrabenazine), where isotopic labeling enhances analytical precision without altering base chemistry.
Properties
CAS No. |
1447569-78-9 |
|---|---|
Molecular Formula |
C9H18Cl3O4P |
Molecular Weight |
345.673 |
IUPAC Name |
tris(1-chloro-1,1,2,3,3,3-hexadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D,8D,9D |
InChI Key |
KVMPUXDNESXNOH-WMQNGQRQSA-N |
SMILES |
CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl |
Synonyms |
Tris(2-chloroisopropyl) Phosphate-d18; Antiblaze 80-d18; Antiblaze TMCP-d18; Daltoguard F-d18; Fyrol PCF-d18; Hostaflam OP 820-d18; Levagard PP-d18; Levagard PP-Z-d18; PUMA 4010-d18; TCPP-d18; Tolgard TMCP-d18; Tris(1-methyl-2-chloroethyl) Phosphate- |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Deuterated 1-Chloro-2-Propanol
The most common method involves reacting deuterated 1-chloro-2-propanol (C₃H₅ClD₆O) with phosphorus oxychloride (POCl₃) under controlled conditions. The reaction proceeds via nucleophilic substitution, where hydroxyl groups displace chloride ions from POCl₃:
Key Parameters :
-
Temperature : 60–80°C to balance reaction rate and side-product formation.
-
Solvent : Anhydrous dichloromethane or toluene to prevent hydrolysis.
-
Catalyst : Heterogeneous metal oxides (e.g., Al₂O₃-TiO₂) enhance yield by reducing acid numbers (<0.2 mg KOH/g).
Deuterium labeling necessitates stringent anhydrous conditions to avoid isotopic exchange with protiated solvents. Post-synthesis, unreacted POCl₃ is removed via vacuum distillation, and the crude product is neutralized with sodium bicarbonate.
Industrial-Scale Production Using Continuous Flow Reactors
Patent CN113970609B describes a continuous process for synthesizing deuterated organophosphates, emphasizing scalability and reproducibility. Key features include:
| Parameter | Specification |
|---|---|
| Reactor Type | Tubular flow reactor with static mixers |
| Residence Time | 20–30 minutes |
| Throughput | 50–100 L/h |
| Isotopic Purity | ≥98% D₁₈ |
This method minimizes side reactions like transesterification by maintaining precise stoichiometric ratios (3:1 alcohol-to-POCl₃) and rapid heat dissipation.
Reaction Optimization and Catalytic Mechanisms
Role of Heterogeneous Catalysts
The U.S. patent US20060211877A1 highlights the use of mixed metal oxide catalysts (e.g., Al₂O₃-TiO₂) to replace toxic beryllium-based systems. These catalysts improve selectivity through:
-
Acid Site Modulation : Lewis acid sites (e.g., Al³⁺) activate POCl₃ for nucleophilic attack.
-
Surface Area : High-surface-area γ-Al₂O₃ (200–300 m²/g) maximizes reactant-catalyst interactions.
Catalyst recycling studies show <5% activity loss over 10 batches, making the process economically viable.
Deuterium Incorporation Efficiency
Deuteration at the isopropyl position is critical for analytical applications. Studies using GC×GC-ToFMS reveal that incomplete deuteration (<95%) introduces isotopic overlaps, complicating quantification. Optimized methods achieve 98–99% D₁₈ labeling by:
-
Pre-Drying Reagents : Molecular sieves (3Å) reduce moisture to <10 ppm.
-
Inert Atmosphere : Nitrogen or argon sparging prevents protium contamination.
Purification and Quality Control
Chromatographic Techniques
Crude TCPP-d18 is purified using silica gel chromatography with ethyl acetate/hexane gradients (20–50% v/v). LC-HRMS analysis confirms the absence of non-deuterated analogs (Δmass = 18.1 Da).
Typical Impurities :
-
Monochlorinated Byproducts : Formed via incomplete esterification (≤2%).
-
Phosphoric Acid Derivatives : Removed via aqueous washes (pH 7.5–8.0).
Applications in Analytical Chemistry
Chemical Reactions Analysis
Types of Reactions: Tris(1-chloro-2-propyl) Phosphate-d18 undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include phosphoric acid derivatives, chlorinated alcohols, and substituted phosphates .
Scientific Research Applications
Tris(1-chloro-2-propyl) Phosphate-d18 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of organophosphorus compounds.
Pharmacokinetics: Employed in the study of drug metabolism and pharmacokinetics to trace the distribution and breakdown of organophosphorus compounds in biological systems.
Environmental Science: Utilized in the analysis of environmental samples to monitor the presence and degradation of organophosphorus flame retardants.
Mechanism of Action
The mechanism of action of Tris(1-chloro-2-propyl) Phosphate-d18 involves its interaction with biological molecules through phosphorylation. The compound can inhibit enzymes by phosphorylating serine residues in their active sites, leading to altered enzyme activity and metabolic pathways . This mechanism is similar to other organophosphorus compounds, which are known to affect various biochemical processes .
Comparison with Similar Compounds
Key Compounds for Comparison
TCPP-d18 is primarily compared to the following OPEs:
- TCPP (non-deuterated): The parent compound of TCPP-d17.
- Tris(2-chloroethyl) phosphate (TCEP)
- Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)
- Tris(2-butoxyethyl) phosphate (TBOEP/TBEP)
- Triphenyl phosphate (TPhP)
Comparative Analysis
Critical Differences and Research Findings
Structural and Functional Variations: TCPP vs. TCEP/TDCPP: TCPP and TCEP are chlorinated OPEs, but TDCPP contains six chlorine atoms (vs. Deuterated vs. Non-Deuterated Forms: TCPP-d18 exhibits identical chemical behavior to TCPP but distinct mass spectral signatures, avoiding co-elution issues in analytical workflows .
Environmental Persistence :
- TCPP and TDCPP dominate in dust and water due to high resistance to hydrolysis and UV degradation . TBOEP degrades faster but is prevalent in industrialized regions due to continuous emissions .
Toxicity Pathways :
- TCPP : Induces oxidative stress and lipid metabolism disruption in zebrafish at environmental concentrations .
- TDCPP : Metabolizes into hemolytic compounds, raising concerns about chronic exposure .
- TPhP : Associated with endocrine disruption via urinary metabolite DPHP .
Regulatory Landscape: TCEP and TDCPP face stricter regulations due to carcinogenicity and bioaccumulation . TCPP remains widely used but is under increasing scrutiny for ecological risks .
Notes and Limitations
Analytical Challenges : Isomeric complexity in commercial TCPP (e.g., TCPP-IS1, IS2, IS3) complicates environmental monitoring, necessitating deuterated standards like TCPP-d18 for accurate quantification .
Contradictions in Data : While TCPP is less toxic than TDCPP in vitro, its chronic effects in mammals remain understudied compared to TCEP .
Geographic Variability : TCPP dominates in U.S. and European water systems, whereas TCEP is more prevalent in China, reflecting regional regulatory and industrial practices .
Biological Activity
Tris(1-chloro-2-propyl) phosphate-d18 (TCPP-d18) is a deuterated form of tris(1-chloro-2-propyl) phosphate (TCPP), an organophosphate flame retardant that has garnered attention due to its widespread use and potential biological effects. This article explores the biological activity of TCPP-d18, focusing on its effects on marine organisms, metabolic pathways, and potential health implications.
Overview of TCPP-d18
TCPP is primarily used as a flame retardant in various materials, including polyurethane foams. The deuterated variant, TCPP-d18, is utilized in analytical chemistry for tracing and quantification purposes. Understanding the biological activity of TCPP and its isotopes is crucial for assessing environmental and human health risks associated with exposure.
Case Study: Effects on Mussel Immunity
A significant study investigated the biological effects of TCPP on the marine mussel Mytilus galloprovincialis. The study revealed that exposure to TCPP induced a hormesis phenomenon—low doses inhibited immune responses while high doses stimulated them. Key findings included:
- Reactive Oxygen Species (ROS) Production : TCPP exposure significantly increased ROS levels in mussel hemocytes, indicating oxidative stress.
- Apoptosis : Higher concentrations of TCPP led to increased apoptosis in hemocytes.
- Gene Expression Changes :
- Upregulation of immune-related genes such as Toll-like receptor (TLR) and galectin.
- Downregulation of lysozyme expression, suggesting compromised innate immunity.
The study concluded that TCPP could adversely affect the immune system of marine mussels, highlighting its role as an environmental contaminant with potential ecological impacts .
In Vitro Human Metabolism Studies
Research into the metabolic pathways of TCPP has identified several metabolites through in vitro assays using human liver microsomes. Key metabolites include:
- Carboxyethyl bis(1-chloro-2-propyl) phosphate (TCIPP-M1)
- 1-Chloro-3-hydroxypropan-2-yl bis(1-chloropropan-2-yl) phosphate (TCIPP-M3)
These metabolites are crucial for understanding the bioavailability and toxicity of TCPP. Notably, urinary excretion was identified as the primary elimination route for TCPP in animal studies .
Animal Studies
Toxicological evaluations have provided insights into the potential health risks associated with TCPP exposure:
- Carcinogenicity : Studies indicated some evidence of carcinogenic activity in male and female rats, with clear evidence in female mice .
- Organ Weight Changes : Significant increases in liver and kidney weights were observed in rats fed high doses of TCPP, alongside mild histopathological changes .
- Genotoxicity : Most genetic assays indicated that TCPP is not genetically active; however, weak activity was noted in some assays, warranting further investigation .
Summary of Findings
| Parameter | Observation |
|---|---|
| ROS Production | Increased with TCPP exposure |
| Apoptosis | Higher rates at elevated concentrations |
| Immune Gene Expression | Upregulation of stress-related genes |
| Metabolites Identified | TCIPP-M1 and TCIPP-M3 |
| Carcinogenic Evidence | Some evidence found in rodent studies |
| Organ Weight Changes | Increased liver and kidney weights at high doses |
| Genotoxicity | Generally non-genotoxic, with some questionable results |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Tris(1-chloro-2-propyl) Phosphate-d18 that influence its environmental behavior?
- Methodological Answer : Key properties include molecular weight (327.57 g/mol), water solubility (<0.1 g/100 mL at 19.5°C), and stability under varying pH conditions. These properties dictate its persistence and mobility in aquatic systems. Hydrolysis pathways are pH-dependent, with degradation accelerated under alkaline conditions . A table summarizing critical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈Cl₃O₄P |
| CAS Number | 13674-84-5 (non-deuterated) |
| Water Solubility | <0.1 g/100 mL at 19.5°C |
| Hydrolysis Stability | Degrades under acidic/alkaline conditions |
- Reference : Use NIST Chemistry WebBook and peer-reviewed environmental fate studies for validation .
Q. What are the standard analytical techniques for quantifying this compound in environmental samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Deuterated analogs (e.g., -d18) serve as internal standards to correct matrix effects. Sample preparation involves solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Key parameters:
- Ionization : Electrospray ionization (ESI) in negative mode.
- Detection : Monitor fragment ions at m/z 99 (PO₃⁻) and 326 (parent ion) .
- Reference : Optimize protocols using EPA Method 1694 and validate with spiked recovery experiments .
Advanced Research Questions
Q. How can researchers design experiments to investigate the hydrolysis pathways of this compound under varying pH conditions?
- Methodological Answer :
Experimental Design : Use a factorial design to test pH (3–11), temperature (20–40°C), and ionic strength. Include deuterated controls to track isotopic effects .
Analytical Tracking : Quantify degradation products (e.g., diesters) via LC-MS/MS and monitor Cl⁻ release via ion chromatography.
Kinetic Modeling : Apply pseudo-first-order kinetics to derive rate constants. Use Arrhenius equations to model temperature dependence .
Q. What methodological approaches are recommended for resolving contradictory data on the bioaccumulation potential of this compound across different trophic levels?
- Methodological Answer :
Controlled Exposure Studies : Use aquatic mesocosms with species representing multiple trophic levels (e.g., algae, fish, invertebrates). Measure lipid-normalized concentrations and biota-sediment accumulation factors (BSAFs).
Data Reconciliation : Apply meta-analysis to identify confounding variables (e.g., lipid content, metabolic rates). Use isotopic labeling (-d18) to distinguish parent compound from metabolites .
Model Integration : Incorporate data into fugacity-based models (e.g., EQC, USEtox) to predict bioaccumulation under different scenarios .
Q. How can researchers optimize detection limits for this compound in complex biological matrices?
- Methodological Answer :
Matrix Cleanup : Combine QuEChERS extraction with dispersive SPE to remove interfering lipids/proteins.
Instrument Tuning : Enhance sensitivity using high-resolution mass spectrometry (HRMS) with a resolving power >50,000. Optimize collision energy to minimize background noise .
Validation : Perform limit of quantification (LOQ) studies using EPA 40 CFR Part 136 protocols. Report uncertainties via Monte Carlo simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
